N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
N-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester, or N-A-TBE, is an organic compound that has been used extensively in scientific research due to its unique properties. It is a colorless liquid with a pungent odor, and it has a wide range of applications in the laboratory. N-A-TBE is a versatile compound, as it can be used for a variety of chemical reactions, including synthesis, catalysis, and the study of biochemical and physiological effects. In
Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : tert-Butyl carbazate is used in diazotisation to form tert-butyl azidoformate . This is useful to introduce the “Boc” protecting group .
- Method of Application : The method involves reaction between tert-butyl azidoformate and another compound followed by oxidation .
- Results : The result of this process is the formation of di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate .
-
Scientific Field: Organic Synthesis
- Application : tert-Butyl carbazate is used in a palladium-catalyzed cross-coupling with vinyl halides to prepare N-Boc-N-alkenylhydrazines .
- Method of Application : The method involves a palladium-catalyzed cross-coupling reaction .
- Results : The result of this process is the formation of N-Boc-N-alkenylhydrazines .
-
Scientific Field: Peptide Synthesis
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: α-Amino Aldehyde Optical Purity Determinations
-
Scientific Field: Synthesis of Pyrazole Derivatives
- Application : tert-Butylhydrazine hydrochloride, a related compound, is used in the synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives .
- Method of Application : The method involves reaction between tert-butylhydrazine hydrochloride and other reagents .
- Results : The result of this process is the formation of 1,3,4,5-tetrasubstituted pyrazole derivatives .
properties
IUPAC Name |
tert-butyl N-[(Z)-[1-amino-2-(4-methylphenyl)ethylidene]amino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-5-7-11(8-6-10)9-12(15)16-17-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJNMKMMYHZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=NNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C(=N/NC(=O)OC(C)(C)C)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146567 | |
Record name | 1,1-Dimethylethyl 2-[1-imino-2-(4-methylphenyl)ethyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester | |
CAS RN |
159016-23-6 | |
Record name | 1,1-Dimethylethyl 2-[1-imino-2-(4-methylphenyl)ethyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159016-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[1-imino-2-(4-methylphenyl)ethyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.